Paclobutrazol

Beschreibung

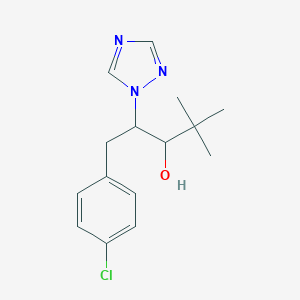

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

76738-62-0 |

|---|---|

Molekularformel |

C15H20ClN3O |

Molekulargewicht |

293.79 g/mol |

IUPAC-Name |

(2S,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |

InChI |

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m0/s1 |

InChI-Schlüssel |

RMOGWMIKYWRTKW-UONOGXRCSA-N |

Isomerische SMILES |

CC(C)(C)C([C@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |

Kanonische SMILES |

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |

Andere CAS-Nummern |

76738-62-0 66346-05-2 |

Piktogramme |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Synonyme |

1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol paclobutrazol paclobutrazol, (R*,S*)-(+-)-isomer paclobutrazol, (R*,S*)-isomer paclobutrazol, (R-(R*,R*))-isomer paclobutrazol, (R-(R*,S*))-isomer paclobutrazol, (S-(R*,R*))-isomer paclobutrazol, (S-(R*,S*))-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Paclobutrazol's Mechanism of Action in Gibberellin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclobutrazol is a triazole-based plant growth regulator that modulates plant development by inhibiting the biosynthesis of gibberellins (B7789140) (GAs). Gibberellins are a class of diterpenoid hormones that play a crucial role in various physiological processes, including stem elongation, seed germination, and flowering. The primary mechanism of action of this compound is the specific and competitive inhibition of the enzyme ent-kaurene (B36324) oxidase, a critical cytochrome P450 monooxygenase (CYP701A) in the early stages of the gibberellin biosynthetic pathway. This inhibition leads to a reduction in the endogenous pool of bioactive gibberellins, resulting in a dwarfing phenotype in most treated plants. This technical guide provides an in-depth overview of the biochemical mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

The Gibberellin Biosynthesis Pathway: A Primer

Gibberellin biosynthesis is a complex metabolic pathway that occurs in three distinct cellular compartments: the plastid, the endoplasmic reticulum, and the cytosol. The pathway can be broadly divided into three stages:

-

Stage 1 (Plastid): The synthesis of the tetracyclic diterpene hydrocarbon ent-kaurene from geranylgeranyl diphosphate (B83284) (GGDP). This stage is catalyzed by two terpene cyclases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

-

Stage 2 (Endoplasmic Reticulum): The oxidation of ent-kaurene to GA12. This stage involves two key cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).

-

Stage 3 (Cytosol): The conversion of GA12 into various bioactive GAs (e.g., GA1, GA3, GA4) and their inactive catabolites. This stage is primarily catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), such as GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox).

Core Mechanism of Action of this compound

This compound's primary mode of action is the inhibition of ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid in the endoplasmic reticulum[1]. This inhibition is specific and competitive[2]. By blocking this crucial step, this compound effectively halts the metabolic flow towards the production of all downstream gibberellins.

The inhibition of ent-kaurene oxidase leads to two primary biochemical consequences:

-

Accumulation of Precursors: The immediate substrate of the inhibited enzyme, ent-kaurene, accumulates in plant tissues.

-

Depletion of Downstream Gibberellins: The levels of all subsequent intermediates and, most importantly, the bioactive gibberellins such as GA1 and GA4, are significantly reduced[3].

The resulting deficiency in bioactive gibberellins is responsible for the characteristic physiological effects of this compound, including reduced stem internode elongation, leading to a more compact or "dwarf" plant stature.

Visualizing the Gibberellin Biosynthesis Pathway and this compound's Site of Action

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on ent-kaurene oxidase and its impact on gibberellin levels have been quantified in various studies.

Inhibition of ent-Kaurene Oxidase

The potency of this compound as an inhibitor of ent-kaurene oxidase is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

| Plant Species | Enzyme Source | Parameter | Value | Reference |

| Cucurbita maxima | Endosperm cell-free preparations | IC50 | 6.3 nM | [4] |

| Pisum sativum | - | - | lh-2 mutant is 30 times more sensitive | [5] |

| Arabidopsis thaliana | - | - | Mutants with decreased KO levels show increased sensitivity | [6] |

Effects on Endogenous Gibberellin Levels

Treatment with this compound leads to a measurable decrease in the concentration of various gibberellins.

| Plant Species | Treatment | Gibberellin | % Reduction | Reference |

| Wheat (Triticum aestivum) | 50 ppm this compound spray | GA3 | 32% | [7] |

| Tomato (Solanum lycopersicum) | 200 mg·L−1 this compound spray | GA1/3 and GA4/7 | Significant decrease | [8] |

| Rice (Oryza sativa) | This compound treatment | GA3 | Significant reduction | [9] |

Detailed Experimental Protocols

ent-Kaurene Oxidase Enzyme Assay

This protocol is adapted from studies involving heterologous expression of ent-kaurene oxidase in yeast.

1. Preparation of Microsomes from Yeast Culture: a. Grow yeast cells transformed with a vector expressing the ent-kaurene oxidase gene in an appropriate medium. b. Harvest the cells by centrifugation and wash them with a suitable buffer. c. Spheroplasts are prepared by enzymatic digestion of the cell wall. d. Lyse the spheroplasts by osmotic shock and homogenize. e. Centrifuge the homogenate at a low speed to remove cell debris. f. Pellet the microsomal fraction from the supernatant by ultracentrifugation. g. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Enzyme Assay Reaction Mixture (per 0.5 mL):

- 100 mM Tris-HCl, pH 7.5

- 0.5 mM NADPH

- 0.5 mM FAD

- 25 µg ent-kaurene (dissolved in methanol (B129727), final methanol concentration in the reaction mixture should be 5%)

- Microsomal protein preparation

- Varying concentrations of this compound for inhibition studies.

3. Incubation and Extraction: a. Incubate the reaction mixture for 1 hour at 30°C with shaking. b. Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). c. Dry the organic phase under a stream of nitrogen.

4. Product Analysis: a. Derivatize the dried extract (e.g., methylation) for gas chromatography-mass spectrometry (GC-MS) analysis. b. Analyze the samples by GC-MS to identify and quantify the product, ent-kaurenoic acid, and any intermediates like ent-kaurenol (B36349) and ent-kaurenal.

Quantification of Gibberellins in Plant Tissue by LC-MS/MS

This protocol provides a general framework for the extraction, purification, and quantification of gibberellins.

1. Sample Preparation and Extraction: a. Harvest a known weight of plant tissue (e.g., 1-5 g) and immediately freeze it in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer. c. Transfer the powdered tissue to a centrifuge tube and add an extraction solvent, typically 80% methanol containing an antioxidant (e.g., 0.01% butylated hydroxytoluene), at a ratio of 10 mL per gram of tissue[10]. d. Agitate the mixture at 4°C for several hours or overnight. e. Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C and collect the supernatant[10].

2. Solid-Phase Extraction (SPE) for Purification and Concentration: a. Condition a C18 SPE cartridge by sequentially washing with 100% methanol and deionized water[10]. b. Load the plant extract supernatant onto the conditioned cartridge. c. Wash the cartridge with deionized water to remove polar impurities. d. Elute the gibberellins from the cartridge with 80% methanol[10]. e. Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. f. Reconstitute the dried residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100-500 µL)[10].

3. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: C18 reversed-phase column (e.g., Agilent SB-C18, 50 mm x 2.1 mm, 1.8 µm)[11].

- Mobile Phase: A gradient elution using two solvents is common. For example, Solvent A: 0.05% formic acid in water, and Solvent B: acetonitrile[11].

- Flow Rate: Typically in the range of 0.3-1.0 mL/min.

- Mass Spectrometry Detection:

- Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for gibberellins[11].

- Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each gibberellin of interest[11].

Visualizing an Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on gibberellin biosynthesis and plant phenotype.

Conclusion

This compound is a potent and specific inhibitor of ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. Its mechanism of action is well-characterized, leading to a predictable reduction in bioactive gibberellin levels and a consequent dwarfing effect on plant growth. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and professionals working in the fields of plant science, agriculture, and drug development. A thorough understanding of this compound's mode of action is essential for its effective and responsible use in various applications and for the development of novel plant growth regulators.

References

- 1. mdpi.com [mdpi.com]

- 2. The LS locus of pea encodes the gibberellin biosynthesis enzyme ent-kaurene synthase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mjst.ustp.edu.ph [mjst.ustp.edu.ph]

- 5. The Pea Gene LH Encodes ent-Kaurene Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationship between Chloroplast Development and ent-Kaurene Biosynthesis in Peas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrated Transcriptomic and Metabolomic Profiling of this compound-Induced Dwarfism in Tomato Epicotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the Role of Gibberellic Acid and this compound in Terminal Heat Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sabraojournal.org [sabraojournal.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis Pathways of Paclobutrazol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclobutrazol, a potent plant growth regulator and fungicide, possesses a unique chemical structure with two chiral centers, leading to the existence of four stereoisomers. These isomers exhibit distinct biological activities, making their selective synthesis and study a topic of significant interest in agrochemistry and drug development. This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound isomers, with a focus on the prevalent method for producing the biologically active (2RS, 3RS)-racemic mixture. Detailed experimental protocols, quantitative data from various synthetic approaches, and diagrams of the reaction pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, chemically known as (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, is a triazole compound widely utilized in agriculture to manage plant growth and protect against fungal pathogens.[1][2] Its mechanism of action involves the inhibition of gibberellin biosynthesis, a key plant hormone responsible for cell elongation.[3] The presence of two stereogenic centers at the C2 and C3 positions of the pentan-3-ol backbone results in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers form an enantiomeric pair, as do the (2R,3S) and (2S,3R) isomers. It is primarily the (2S,3S) enantiomer that exhibits plant growth regulatory activity, while the (2R,3R) enantiomer is associated with fungicidal properties.

This guide will delineate the common synthetic routes to this compound, with a particular emphasis on the industrial production of the (2RS, 3RS) diastereomeric pair, which contains the most biologically active enantiomers.

General Synthesis Pathway of (2RS, 3RS)-Paclobutrazol

The most widely employed synthetic route for this compound involves a multi-step process starting from readily available precursors. The key stages are:

-

Aldol Condensation: Formation of a chalcone (B49325) intermediate.

-

Hydrogenation: Reduction of the carbon-carbon double bond of the chalcone.

-

Halogenation: Introduction of a halogen at the α-position to the carbonyl group.

-

Nucleophilic Substitution: Introduction of the 1,2,4-triazole (B32235) moiety.

-

Reduction: Conversion of the ketone to the final alcohol product.

A variation of this pathway involves the synthesis of an intermediate where the double bond and the carbonyl group are reduced in a single step.

Logical Flow of the General Synthesis

Caption: General multi-step synthesis pathway for this compound.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of (2RS, 3RS)-paclobutrazol.

Step 1: Aldol Condensation to form 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one (Chalcone Intermediate)

This reaction involves the base-catalyzed condensation of p-chlorobenzaldehyde and pinacolone.

-

Reactants:

-

p-Chlorobenzaldehyde

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Sodium hydroxide (B78521) (catalyst)

-

Methanol (B129727) (solvent)

-

-

Procedure:

-

Dissolve p-chlorobenzaldehyde and pinacolone in methanol in a reaction vessel.

-

Under controlled temperature conditions (typically around 70°C), add a solution of sodium hydroxide in methanol to the mixture.[4]

-

Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the chalcone product is isolated, often through precipitation by adding water, followed by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

-

Step 2: Hydrogenation of the Chalcone Intermediate

The carbon-carbon double bond of the chalcone intermediate is selectively reduced to yield 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone.

-

Reactants:

-

1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one

-

Hydrogen gas

-

Catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)

-

Solvent (e.g., Methanol, Ethanol)

-

-

Procedure:

-

The chalcone intermediate is dissolved in a suitable solvent in a hydrogenation reactor.

-

The catalyst is added to the solution.

-

The reactor is purged with nitrogen and then filled with hydrogen gas to a specific pressure (e.g., 50 to 400 bar).[6]

-

The reaction mixture is heated (e.g., 80° to 160°C) and stirred vigorously to ensure efficient contact between the reactants and the catalyst.[6]

-

The progress of the reaction is monitored by gas chromatography (GC) until the starting material is consumed.

-

After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product.

-

The final product can be purified by distillation.

-

Alternative Single-Step Reduction of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-one

Some synthetic routes proceed to the triazole-containing chalcone intermediate, which is then reduced in a single step to this compound. This reduction targets both the carbon-carbon double bond and the carbonyl group.

-

Reactants:

-

1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-one

-

Reducing agent (e.g., Hydrogen gas with a catalyst, or a chemical reducing agent)

-

Solvent (e.g., Methanol, Ethanol, Isopropanol)

-

-

Procedure using Hydrogenation:

-

The triazole intermediate is dissolved in a solvent in a hydrogenation reactor.

-

The reactor is purged and then pressurized with hydrogen (e.g., 1-2.5 MPa).[7][8]

-

The mixture is heated (e.g., 50-80°C) and stirred for 2-3 hours.[8]

-

Upon completion, the catalyst is filtered off, and the product is isolated by crystallization after partial solvent removal.[7][8]

-

-

Procedure using Chemical Reduction:

-

The triazole intermediate is dissolved in a solvent.

-

A reducing agent, such as sodium borohydride (B1222165) (NaBH4), is added portion-wise.[9]

-

The reaction is stirred at a controlled temperature until completion.

-

The reaction is quenched, and the product is extracted and purified.

-

Quantitative Data on Synthesis

The following tables summarize quantitative data from various patented methods for the reduction of the triazole ketone intermediate to this compound.

Table 1: Hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-one

| Parameter | Example 1[8] | Example 2[8] | Example 3[8] | Example 4[10] |

| Intermediate (g) | 30 | 30 | 30 | 50 |

| Solvent | Methanol | Ethanol | Isopropanol | Ethanol |

| Solvent Amount (g) | 150 | 180 | 240 | 160 |

| Catalyst | 5% Pd/C | 5% Pd/C | 5% Pd/C | Raney Nickel |

| Catalyst Amount (g) | 3 | 0.3 | 2 | 0.5 |

| Hydrogen Pressure | 1 MPa | 1.5 MPa | 2 MPa | 4.0 MPa |

| Temperature (°C) | 50 | 60 | 70 | 60 |

| Reaction Time (h) | 2 | 2.5 | 3 | 5 |

| Yield (%) | 91.9 | 92.9 | 93.7 | Not specified |

| Purity (%) | 97.2 | 97.1 | 96.8 | Not specified |

Table 2: Chemical Reduction of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-one

| Parameter | Example 1[8] | Example 2[8] | Example 3[8] |

| Intermediate (g) | 30 | 30 | 30 |

| Reducing Agent | NH4Cl/Mg | NH4Cl/Mg | NH4Cl/Mg |

| NH4Cl (g) | 16.21 | 21.61 | 27.02 |

| Mg powder (g) | 3.64 | 4.85 | 6.05 |

| Solvent | Methanol | Ethanol | Propanol |

| Solvent Amount (g) | 90 | 120 | 150 |

| Temperature (°C) | 50 | 60 | 70 |

| Reaction Time (h) | 1 | 2 | 3 |

| Yield (%) | 91.4 | 91.9 | 92.4 |

| Purity (%) | 96.2 | 96.1 | 96.2 |

Synthesis of Individual this compound Isomers

The synthesis of individual this compound enantiomers is not commonly achieved through direct asymmetric synthesis. The prevalent method involves the synthesis of the racemic mixture followed by chiral resolution.

Enantioselective Synthesis

Asymmetric synthesis of this compound, for instance, through the use of chiral auxiliaries or asymmetric catalysts, is not extensively documented in publicly available literature.[11][12][13] This suggests that such methods may not be economically viable or as efficient as chiral resolution for obtaining the pure enantiomers on a larger scale.

Chiral Resolution

The separation of the (2R,3R) and (2S,3S) enantiomers from the racemic mixture is typically performed using chiral high-performance liquid chromatography (HPLC).

-

Method: Chiral HPLC

-

Stationary Phase: A chiral stationary phase (CSP) is used, such as a cellulose-based column (e.g., Sino-chiral OJ column).

-

Mobile Phase: A suitable mobile phase, often a mixture of hexane (B92381) and isopropanol, is used to achieve separation.

-

Detection: UV detection is commonly employed to monitor the elution of the separated enantiomers.

This method allows for the isolation of the individual enantiomers for further study of their specific biological activities.

Signaling Pathways and Biological Activity

The primary mode of action of this compound is the inhibition of the ent-kaurene (B36324) oxidase, a key enzyme in the gibberellin biosynthesis pathway. This inhibition leads to a reduction in the levels of active gibberellins, resulting in stunted plant growth.

Caption: Inhibition of the gibberellin biosynthesis pathway by this compound.

The different enantiomers of this compound exhibit distinct biological activities. The (2S,3S)-enantiomer is primarily responsible for the plant growth-regulating effects, while the (2R,3R)-enantiomer shows stronger fungicidal activity. This stereoselectivity is crucial for developing more targeted and efficient agricultural products.

Conclusion

The chemical synthesis of this compound isomers, particularly the (2RS, 3RS)-racemic mixture, is a well-established process that proceeds through a series of fundamental organic reactions. While the overall pathway is consistent, variations in reaction conditions, especially in the final reduction step, can be employed to achieve high yields and purity. The synthesis of individual enantiomers is predominantly accomplished through chiral resolution of the racemic mixture, as direct asymmetric synthesis routes are not widely reported. A thorough understanding of these synthetic pathways and the biological activities of the individual isomers is essential for the continued development and application of this compound in agriculture and for potential new applications in drug development. This guide provides a foundational resource for researchers to delve into the synthesis and study of this important class of molecules.

References

- 1. This compound (Ref: PP 333) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]

- 5. beyondbenign.org [beyondbenign.org]

- 6. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]

- 7. CN103664809A - Preparation method for this compound - Google Patents [patents.google.com]

- 8. CN103664809B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 9. SYNTHESIS OF ( C-14-TRIAZOL)-PACLOBUTRAZOL [hnxb.org.cn]

- 10. CN111285816A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 13. benchchem.com [benchchem.com]

Paclobutrazol: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclobutrazol (PBZ) is a triazole-based plant growth retardant and fungicide that has found widespread application in agriculture and horticulture.[1][2][3] Its primary mechanism of action lies in its ability to antagonize the plant hormone gibberellin by inhibiting its biosynthesis.[2][4] This comprehensive technical guide delves into the molecular structure, chemical properties, and biological interactions of this compound, providing researchers and professionals with the detailed information necessary for its application in research and development.

Molecular Structure and Stereochemistry

This compound, with the IUPAC name (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, is a synthetic compound characterized by a substituted triazole ring, a chlorophenyl group, and a carbon side chain.[2][5] The molecule possesses two chiral centers, resulting in four stereoisomers. The plant growth-regulating activity is primarily attributed to the (2S,3S) enantiomer, which is a potent inhibitor of the enzyme ent-kaurene (B36324) oxidase.[2][4] Conversely, the (2R,3R) enantiomer exhibits significant fungicidal activity by inhibiting the cytochrome P450 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi.[4] Commercially available this compound is typically a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.[2][5]

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and study.

| Property | Value | Reference(s) |

| IUPAC Name | (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | [1] |

| CAS Number | 76738-62-0 | [1][6] |

| Molecular Formula | C₁₅H₂₀ClN₃O | [2][7] |

| Molecular Weight | 293.79 g/mol | [2][8] |

| Appearance | White crystalline solid | [1][9] |

| Melting Point | 165-166 °C | [2][5] |

| Boiling Point | 460.9 °C at 760 mmHg | [1] |

| Density | 1.22 - 1.23 g/cm³ | [1][2] |

| Water Solubility | 26 - 35 mg/L at 20-25 °C | [2][10] |

| Solubility in Organic Solvents | Soluble in methanol, acetone, cyclohexanone, hexane, xylene, and dimethane. | [9][11] |

| Octanol-Water Partition Coefficient (log P) | 3.11 - 3.2 | [1][10] |

| Vapor Pressure | 0.001 - 0.0019 mPa at 20 °C | [1][10] |

Mechanism of Action and Biological Effects

This compound's primary mode of action is the inhibition of cytochrome P450-dependent monooxygenases, specifically ent-kaurene oxidase.[2][12] This enzyme catalyzes a critical step in the gibberellin (GA) biosynthesis pathway: the oxidation of ent-kaurene to ent-kaurenoic acid.[4][12] By blocking this step, this compound significantly reduces the endogenous levels of bioactive gibberellins, leading to a decrease in cell elongation and internodal growth, resulting in stouter stems and a more compact plant architecture.[1][3]

The inhibition of gibberellin biosynthesis has several secondary effects. The accumulation of the precursor geranylgeranyl pyrophosphate can be shunted into other biosynthetic pathways, leading to an increase in the production of abscisic acid (ABA) and the phytol (B49457) group of chlorophyll.[2][5] this compound has also been shown to influence other plant hormone signaling pathways, including those of auxins and cytokinins, although the precise mechanisms are still under investigation.[6][13] These hormonal changes contribute to a range of physiological effects, including increased root growth, enhanced resistance to drought and frost, and the promotion of flowering and fruit set.[1][3]

Experimental Protocols

Synthesis of this compound

A general, multi-step synthesis of this compound is outlined below, based on descriptions in the literature.[1][14]

Step 1: Aldol (B89426) Condensation

-

React 4-chlorobenzaldehyde (B46862) with pinacolone (B1678379) in an aldol condensation reaction to form a chalcone (B49325).

Step 2: Hydrogenation

-

Hydrogenate the resulting chalcone using a Raney nickel catalyst to produce a substituted ketone.

Step 3: Bromination

-

Brominate the substituted ketone.

Step 4: Nucleophilic Substitution

-

Treat the brominated compound with the sodium salt of 1,2,4-triazole (B32235) in a nucleophilic substitution reaction.

Step 5: Reduction

-

Reduce the resulting intermediate using sodium borohydride (B1222165) in cold methanol. This final step yields predominantly the (2RS,3RS) diastereomeric pair of this compound.

Application of this compound in Plant Growth Regulation

This compound can be applied to plants through various methods, with the choice of method depending on the plant species, desired effect, and environmental conditions.[15][16]

a) Soil Drench:

-

Preparation: Prepare a solution of this compound in water at the desired concentration (e.g., 1-1.5 grams of active ingredient per cubic meter of canopy for fruit trees).[16]

-

Application: Apply the solution evenly to the soil around the base of the plant, ensuring it reaches the root zone. For trees, this can be done in a shallow furrow around the trunk.[16]

-

Post-application: Irrigate the treated area to facilitate the movement of this compound into the root zone.

b) Foliar Spray:

-

Preparation: Prepare a spray solution of this compound at the appropriate concentration (e.g., 100-150 mg/kg for wheat).[17]

-

Application: Spray the solution onto the plant foliage to the point of runoff, ensuring thorough coverage of the stems. Applications are often timed to coincide with specific growth stages, such as before flowering.[15][16]

c) Trunk Injection:

-

Method: This method involves injecting a solution of this compound directly into the vascular system of a tree trunk. Specialized equipment is required for this application.[15]

Analytical Method for this compound Residue Analysis using HPLC

This protocol provides a general guideline for the determination of this compound residues in plant tissues or soil using High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19]

a) Sample Preparation (Matrix Solid-Phase Dispersion - MSPD):

-

Homogenize a known weight of the sample (e.g., 1.0 g of mango fruit) with an equal weight of silica (B1680970) gel.

-

Transfer the homogenate to an MSPD column containing alumina (B75360) and anhydrous sodium sulfate.

-

Elute the this compound from the column with a suitable solvent mixture (e.g., Tetrahydrofuran:Acetonitrile (B52724):Water).

-

Evaporate the eluent to near dryness and reconstitute the residue in a known volume of the mobile phase.

b) HPLC Analysis:

-

Instrument: HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 20 µL.

-

Quantification: Compare the peak area of the this compound in the sample to a standard curve generated from known concentrations of a this compound standard.

Signaling Pathways and Logical Relationships

The biological effects of this compound are a direct consequence of its interference with key plant signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound.

References

- 1. This compound (Ref: PP 333) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Using Method of Plant growth Retardant this compound on Plants - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 4. HPLC Separation of Growth Regulators (this compound, Uniconazole, Daminozide) on Newcrom A Column | SIELC Technologies [sielc.com]

- 5. This compound [drugfuture.com]

- 6. field-crops.org [field-crops.org]

- 7. m.youtube.com [m.youtube.com]

- 8. CN103664809B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 9. SYNTHESIS OF ( C-14-TRIAZOL)-PACLOBUTRAZOL [hnxb.org.cn]

- 10. ars.usda.gov [ars.usda.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C15H20ClN3O | CID 73671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. escipub.com [escipub.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei [mdpi.com]

- 19. researchgate.net [researchgate.net]

Discovery and developmental history of paclobutrazol as a plant growth retardant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paclobutrazol (PBZ), a triazole-based plant growth retardant, has significantly impacted agricultural and horticultural practices since its development. This technical guide provides a comprehensive overview of the discovery, developmental history, and mechanism of action of this compound. It details the key experiments that have elucidated its physiological effects, presents quantitative data in structured tables, and outlines the experimental protocols for its application and study. Furthermore, this guide includes detailed diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its function as a potent inhibitor of gibberellin biosynthesis.

Discovery and Developmental History

This compound, chemically known as (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, is a synthetic plant growth regulator belonging to the triazole family. Its development as a plant growth retardant was pioneered by scientists at Imperial Chemical Industries (ICI) at their Jealott's Hill research station.[1][2] The initial synthesis of this compound was first disclosed in patents filed by ICI.[3] The compound was introduced to the market by ICI Agrochemicals (now part of Syngenta) in 1986.[2][4]

This compound is a mixture of enantiomers, with the (2S,3S) isomer being primarily responsible for its growth-regulating properties, while the (2R,3R) isomer exhibits greater fungicidal activity.[1][3] This dual functionality, acting as both a growth retardant and a systemic fungicide, has contributed to its widespread use in agriculture and horticulture.[5] It is marketed under various trade names, including Bonzi, Clipper, Cultar, and Piccolo.[1][6][7]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mode of action of this compound is the inhibition of gibberellin (GA) biosynthesis.[6][8][9] Gibberellins (B7789140) are a class of plant hormones responsible for promoting cell elongation and division, thereby playing a crucial role in stem elongation, seed germination, and flowering.[10] this compound specifically targets the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450-dependent monooxygenase.[2][8] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a key precursor in the GA biosynthesis pathway.[2][11] By inhibiting this step, this compound effectively reduces the endogenous levels of active gibberellins in plants.[12] The inhibitory effect of this compound on gibberellin biosynthesis can be reversed by the exogenous application of GA.[8]

The inhibition of the gibberellin pathway leads to a redirection of the isoprenoid pathway, resulting in an accumulation of precursors. This can lead to an increased synthesis of other hormones, such as abscisic acid (ABA) and cytokinins (CK), which also contributes to the observed physiological effects of this compound, including improved stress tolerance.[5][11]

Quantitative Data from Key Experiments

Numerous studies have quantified the effects of this compound on various plant species. The following tables summarize key findings on its impact on plant height, stem diameter, and yield.

Table 1: Effect of this compound on Plant Height and Stem Diameter

| Plant Species | This compound Concentration | Application Method | Reduction in Plant Height (%) | Increase in Stem Diameter (%) | Reference |

| Pentas lanceolata | 120 mg/L | Drench | 30.77 | - (Thinnest stem observed) | [1] |

| Basil (Ocimum basilicum) | 20 ppm | Not specified | Significant reduction | Significant increase | [2] |

| Eggplant (Solanum melongena) | 150-200 mg/L | Not specified | - (Increased plant height initially) | - | [4] |

| Narcissus 'Ice Follies' | 200 mg/L | Not specified | 59 | - | [5] |

| Gypsophila bicolor | 1.5 mg/L | Not specified | 24.45 | 47.71 (at 2.0 mg/L) | [12] |

| Phalaenopsis 'Join Grace' | 500-1000 mg/L | Foliar Spray | 67.2 - 71.6 | - (Minimal effect) | [13] |

| Groundnut (Arachis hypogaea) | 150 ppm | Foliar Spray | Significant reduction | - | [14] |

Table 2: Effect of this compound on Crop Yield and Quality

| Crop | This compound Treatment | Key Findings | Reference |

| Mango (Mangifera indica cv. 'Amrapali') | 1.5 g/meter canopy diameter + Flower Bud Pruning | Delayed flowering by 36 days, delayed harvesting by 16 days, increased flowering percentage, number of fruits, and fruit weight. | [3] |

| Mango (Mangifera indica cv. 'Totapuri') | 3.0 ml/m canopy diameter (soil drench) | Increased total sugars (23.4%), reducing sugars (29.6%), glucose (77.4%), and sucrose (B13894) (27.8%). | [15] |

| Mango (Mangifera indica cv. 'Bangalora') | 0.75 g a.i. m⁻² (soil drench) + MAP (1%) + NAA (20 ppm) (foliar) | Highest number of panicles, fruit length, girth, weight, and yield per tree (240.35 kg). | [16] |

| Maize (Zea mays) | 300 mg/L (seed soaking) | Increased average grain yield by 61.3%. | [17] |

| Eggplant (Solanum melongena) | 150-200 mg/L | Increased number of leaves, branches, buds, and yield. | [4] |

| Groundnut (Arachis hypogaea) | 100 ppm (foliar application at 30 DAE) | Increased pod yield by 27.4%. | [18] |

| Litchi (Litchi chinensis) | 3.0 g and 4.0 g a.i./meter canopy diameter (soil drench) | Suppressed vegetative growth, residual effects on flowering and fruiting in the following year. | [19] |

Detailed Experimental Protocols

The efficacy of this compound is highly dependent on the application method, concentration, and timing. Below are detailed methodologies from key experiments.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical process.[8] A common laboratory-scale synthesis involves the following steps:

-

Reaction of 1,2,4-triazole (B32235) with 1-chloropinacolone (B81408): 1,2,4-triazole is reacted with 1-chloropinacolone in a suitable solvent like ethyl acetate (B1210297) to produce triazolylpinacolone.[6][10]

-

Reaction with p-chlorobenzyl halide: The resulting triazolylpinacolone is then reacted with a p-chlorobenzyl halide (e.g., chloride or bromide) in a solvent such as benzene (B151609) to form a triazolyl ketone.[6][10]

-

Reduction to this compound: Finally, the triazolyl ketone is reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) to yield this compound.[6][10]

A patented method describes a one-step reduction of 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one using a reducing agent to produce this compound, which reduces both the double bond and the carbonyl group simultaneously.[7][9]

Application in Mango for Flowering Control

Objective: To regulate flowering and fruiting time in 'Amrapali' mango.[3]

Materials:

-

This compound (PBZ)

-

Water

-

'Amrapali' mango trees

Procedure:

-

PBZ Application: Apply different doses of PBZ (0.5, 1.0, 1.5, 2.0 g per meter of canopy diameter) as a soil drench. A control group receives only water.

-

Flower Bud Pruning (FBP): A subset of the PBZ-treated trees and a control group undergo flower bud pruning.

-

Data Collection: Monitor and record the time to flowering, time to harvest, flowering percentage, number of panicles, total flowers, total fruits, and fruit weight.

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatments.

Foliar Application on Ornamental Plants

Objective: To evaluate the effect of this compound on the growth of Pentas lanceolata.[1]

Materials:

-

This compound (PBZ) at concentrations of 30, 60, 90, and 120 mg/L

-

Pentas lanceolata plants in pots

-

Hand sprayer

Procedure:

-

Foliar Spray: Apply the different concentrations of PBZ as a foliar spray until the runoff point (approximately 20 ml per plant). Cover the top of the pot to prevent the growth retardant from contacting the medium.

-

Soil Drench (for comparison): In a parallel experiment, apply the same concentrations of PBZ as a soil drench (90 ml per experimental unit).

-

Control Group: Spray or drench control plants with water only.

-

Experimental Design: Use a randomized complete block design with three replicates.

-

Data Collection: Measure plant height, stem diameter, and the number of branches.

-

Statistical Analysis: Subject the data to analysis of variance (ANOVA) and compare means using the least significant difference (L.S.D) test at a 5% probability level.

Signaling Pathways and Logical Relationships

This compound's primary effect on the gibberellin pathway triggers a cascade of hormonal and physiological changes within the plant.

Recent research has also highlighted the role of this compound in coordinating auxin and abscisic acid signaling pathways to promote root development, particularly in difficult-to-root plants.[20][21] Moderate concentrations of this compound have been shown to increase indole-3-acetic acid (IAA) content while decreasing ABA content in roots, leading to enhanced root growth.[20][21]

Conclusion

This compound has established itself as a valuable tool in modern agriculture and horticulture for managing plant growth and improving crop yields. Its discovery and development by ICI marked a significant advancement in the field of plant growth regulators. A thorough understanding of its mechanism of action, primarily through the inhibition of gibberellin biosynthesis, and its subsequent effects on other hormonal pathways, is crucial for its effective and sustainable application. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and optimize the use of this potent plant growth retardant. Future research should continue to focus on its long-term environmental fate and the development of even more targeted and efficient application strategies.

References

- 1. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]

- 2. scielo.br [scielo.br]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. SYNTHESIS OF ( C-14-TRIAZOL)-PACLOBUTRAZOL [hnxb.org.cn]

- 7. CN103664809B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 8. This compound (Ref: PP 333) [sitem.herts.ac.uk]

- 9. CN103664809A - Preparation method for this compound - Google Patents [patents.google.com]

- 10. inis.iaea.org [inis.iaea.org]

- 11. The Application of this compound to GA3-Treated Seed Tuber Potato Fields Does Not Shorten the Growth Cycle or Mitigate Tuber Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. notulaebotanicae.ro [notulaebotanicae.ro]

- 13. Effects of this compound on Reproductive and Vegetative Traits of Phalaenopsis Join Grace ‘TH288-4’ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ndpublisher.in [ndpublisher.in]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. jetir.org [jetir.org]

- 17. Application of this compound affect maize grain yield by regulating root morphological and physiological characteristics under a semi-arid region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. This compound Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Interactions of Paclobutrazol with Cytochrome P450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclobutrazol, a triazole-based plant growth regulator and fungicide, is known to exert its biological effects through the inhibition of cytochrome P450 (CYP450) enzymes. While its primary targets in plants and fungi—ent-kaurene (B36324) oxidase and sterol 14α-demethylase, respectively—are well-documented, its interaction with human drug-metabolizing CYP450 enzymes is less characterized. This technical guide provides an in-depth overview of the biochemical interactions of this compound and analogous triazole compounds with cytochrome P450 enzymes, with a focus on considerations for drug development. We will explore the mechanism of inhibition, present available quantitative data on triazole fungicides, detail relevant experimental protocols for assessing these interactions, and provide visual workflows and pathway diagrams to facilitate understanding.

Introduction: this compound and the Cytochrome P450 Superfamily

This compound is a synthetic triazole derivative with the chemical formula C₁₅H₂₀ClN₃O[1]. It is widely used in agriculture to regulate plant growth and manage fungal diseases[1]. The biological activity of this compound stems from its ability to inhibit cytochrome P450 enzymes, a diverse superfamily of heme-containing monooxygenases that play critical roles in the metabolism of a wide array of endogenous and exogenous compounds[1][2].

In plants, the (2S,3S) enantiomer of this compound specifically inhibits ent-kaurene oxidase, a P450-dependent enzyme involved in the biosynthesis of gibberellins, which are key plant hormones regulating growth[1]. In fungi, the (2R,3R) isomer is a potent inhibitor of CYP51 (sterol 14α-demethylase), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway, leading to fungal cell death[1].

Given that triazole-containing compounds are a well-established class of inhibitors for various P450 enzymes, including those involved in human drug metabolism, understanding the interaction of this compound with human CYPs is crucial for assessing its potential for drug-drug interactions and off-target effects.

Mechanism of Cytochrome P450 Inhibition by Triazoles

The inhibitory activity of triazole compounds against cytochrome P450 enzymes is primarily attributed to the coordination of one of the nitrogen atoms in the triazole ring to the heme iron atom within the active site of the enzyme. This interaction can be either reversible (competitive or non-competitive) or irreversible (mechanism-based), depending on the specific compound and the CYP isoform.

-

Competitive Inhibition: The triazole compound competes with the substrate for binding to the active site of the enzyme.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the substrate-binding site, leading to a conformational change that reduces the enzyme's catalytic activity.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

-

Mechanism-Based Inhibition: The CYP enzyme metabolizes the triazole compound into a reactive intermediate that covalently binds to and inactivates the enzyme.

The following diagram illustrates the general mechanism of competitive inhibition of a cytochrome P450 enzyme by a triazole compound like this compound.

Quantitative Analysis of Triazole Fungicide Interactions with Human CYPs

Table 1: IC₅₀ Values of Triazole Fungicides against Human CYP3A4

| Triazole Fungicide | IC₅₀ (µM) | Reference |

| Tebuconazole (B1682727) | 0.81 | [1][3] |

| Uniconazole | 0.93 | [1][3] |

| Hexaconazole | 1.27 | [1][3] |

| Penconazole | 2.22 | [1][3] |

| Bitertanol | 2.74 | [1][3] |

| Posaconazole | 2-8 | [2] |

Table 2: Inhibitory Parameters of Tebuconazole against Various Human CYP Isoforms

| CYP Isoform | Inhibition Type | Kᵢ (µM) | αKᵢ (µM) | Reference |

| CYP3A4/5 | Mixed | 1.3 ± 0.3 | 3.2 ± 0.5 | [4] |

| CYP3A4/5 | Mixed | 0.6 ± 0.3 | 1.3 ± 0.3 | [4] |

| CYP2C9 | Mixed | 0.7 ± 0.1 | 2.7 ± 0.5 | [4] |

| CYP2D6 | Competitive | 11.9 ± 0.7 | - | [4] |

| CYP2C19 | Competitive | 0.23 ± 0.02 | - | [4] |

Note: The study on tebuconazole reported two sets of inhibition constants for CYP3A4/5, which may reflect different experimental conditions or substrate-dependent inhibition.

These data indicate that triazole fungicides can be potent inhibitors of major human CYP enzymes, particularly those in the CYP2C and CYP3A families. The low micromolar Kᵢ values for tebuconazole against CYP2C9, CYP2C19, and CYP3A4/5 suggest a potential for clinically significant drug-drug interactions. Given the structural similarities, it is plausible that this compound may exhibit a comparable inhibitory profile. Further in vitro studies are warranted to determine the specific IC₅₀ and Kᵢ values of this compound for these and other human CYP isoforms.

Experimental Protocols for Assessing CYP450 Inhibition

A variety of in vitro methods are available to assess the inhibitory potential of a compound against cytochrome P450 enzymes. The choice of method often depends on the stage of drug development, throughput requirements, and the need for detailed mechanistic information. Below are detailed protocols for two commonly used approaches: a fluorescence-based high-throughput screening assay and a more definitive LC-MS/MS-based assay.

Fluorescence-Based CYP Inhibition Assay

This method is suitable for high-throughput screening of potential inhibitors and utilizes recombinant human CYP enzymes and fluorogenic probe substrates that are converted into fluorescent products.

Objective: To determine the IC₅₀ of a test compound (e.g., this compound) against a specific human CYP isoform.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, etc.)

-

Fluorogenic probe substrate specific for the CYP isoform being tested (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., ketoconazole (B1673606) for CYP3A4)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of the test compound and the positive control inhibitor in DMSO.

-

Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the incubation should be ≤ 1%.

-

Prepare working solutions of the recombinant CYP enzyme, fluorogenic substrate, and NADPH regenerating system in potassium phosphate buffer.

-

-

Assay Procedure:

-

To each well of the 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

Test compound or positive control at various concentrations (or vehicle control)

-

Recombinant CYP enzyme

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protecting it from light.

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a specific reagent provided with a kit).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme or without NADPH) from all readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The following diagram illustrates the general workflow for a fluorescence-based CYP inhibition assay.

LC-MS/MS-Based CYP Inhibition Assay

This method is considered the gold standard for determining CYP inhibition as it uses human liver microsomes (which contain the full complement of CYP enzymes in a more native environment) and specific probe substrates that are not fluorogenic. The formation of the metabolite is quantified by the highly sensitive and specific technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method can be used to determine both IC₅₀ and Kᵢ values.

Objective: To determine the IC₅₀ and Kᵢ of a test compound (e.g., this compound) against a specific human CYP isoform using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

CYP isoform-specific probe substrate (e.g., midazolam for CYP3A4, diclofenac (B195802) for CYP2C9)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

Positive control inhibitor

-

Internal standard for LC-MS/MS analysis

-

Acetonitrile or other organic solvent to stop the reaction

-

LC-MS/MS system

Protocol:

-

IC₅₀ Determination:

-

Prepare serial dilutions of the test compound and positive control.

-

In a microcentrifuge tube or 96-well plate, combine potassium phosphate buffer, HLMs, and the test compound at various concentrations.

-

Pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

-

Incubate at 37°C for a time within the linear range of metabolite formation (e.g., 10-30 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge to pellet the protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to quantify the amount of metabolite formed.

-

Calculate the IC₅₀ value as described for the fluorescence-based assay.

-

-

Kᵢ Determination:

-

This experiment involves varying the concentrations of both the substrate and the inhibitor.

-

A matrix of incubations is set up with multiple substrate concentrations (typically ranging from 0.1 to 5 times the Kₘ value) and multiple inhibitor concentrations (typically ranging from 0 to 5 times the IC₅₀ value).

-

The reactions are carried out and analyzed as described for the IC₅₀ determination.

-

The data (reaction velocity versus substrate concentration at each inhibitor concentration) are then fitted to different enzyme inhibition models (competitive, non-competitive, mixed) using non-linear regression analysis to determine the Kᵢ and the type of inhibition.

-

The following diagram illustrates the logical workflow for determining the type of enzyme inhibition.

Conclusion and Future Directions

This compound, as a triazole-based compound, has a clear mechanism of action involving the inhibition of cytochrome P450 enzymes. While its effects on plant and fungal P450s are well-established, there is a notable lack of publicly available data on its interaction with human drug-metabolizing CYP enzymes. The quantitative data from analogous triazole fungicides suggest that this class of compounds can be potent inhibitors of key human CYPs, raising the potential for drug-drug interactions.

For drug development professionals, the key takeaway is that the potential for this compound to inhibit human CYP enzymes cannot be disregarded. It is imperative that comprehensive in vitro studies, such as those detailed in this guide, are conducted to determine the IC₅₀ and Kᵢ values of this compound against a panel of major human CYP isoforms. This information is essential for accurately assessing the risk of drug-drug interactions and for making informed decisions during the drug development process. Future research should focus on generating this critical data to fill the current knowledge gap and to ensure a complete understanding of the human safety profile of this compound.

References

A Comprehensive Technical Guide to the Physiological Effects of Paclobutrazol on Plant Stress Tolerance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclobutrazol (PBZ), a triazole-based plant growth regulator, is primarily recognized for its potent inhibition of gibberellin biosynthesis, leading to a dwarfing effect in many plant species.[1][2] Beyond its role in controlling plant stature, a substantial body of research has illuminated its function as a multi-stress ameliorant, enhancing plant tolerance to a wide array of abiotic challenges including drought, salinity, chilling, heat, and low-light conditions.[3][4][5] This guide provides an in-depth technical overview of the physiological, biochemical, and molecular mechanisms by which this compound confers stress resilience. It details the compound's impact on hormonal balance, photosynthetic efficiency, antioxidant defense systems, and osmotic adjustment. Quantitative data from various studies are summarized, key experimental protocols are outlined, and critical signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Primary Mechanism of Action: Hormonal Crosstalk

This compound's primary mode of action is the inhibition of ent-kaurene (B36324) oxidase, a cytochrome P450-dependent monooxygenase. This enzyme is a critical step in the terpenoid pathway responsible for the biosynthesis of gibberellins (B7789140) (GAs), hormones that regulate cell elongation. By blocking this step, PBZ significantly reduces the levels of active GAs, resulting in decreased internodal growth and stouter stems.

This primary action triggers a significant cascade of secondary effects. The inhibition of GA synthesis leads to an accumulation of the precursor geranylgeranyl pyrophosphate. This precursor is then shunted into other biosynthetic pathways, notably increasing the production of abscisic acid (ABA) and cytokinins (CKs). ABA is a well-established stress hormone that mediates responses to environmental challenges like drought and salinity, while cytokinins are known to delay senescence. This hormonal rebalancing is a cornerstone of PBZ-induced stress tolerance.

Caption: this compound's primary and secondary hormonal effects.

Physiological and Biochemical Manifestations of Stress Tolerance

The application of this compound induces a suite of coordinated physiological and biochemical changes that collectively enhance plant resilience.

Morphological and Anatomical Adaptations

PBZ treatment leads to significant physical alterations that are advantageous under stress. These include a reduction in shoot growth and leaf area, which lowers the transpirational surface and conserves water. Concurrently, PBZ often promotes root growth, increasing the root-to-shoot ratio and enhancing the plant's capacity for water and nutrient uptake. Anatomical changes such as thicker leaves, a more developed epicuticular wax layer, and increased xylem density have also been reported, further contributing to reduced water loss and improved water transport efficiency.

Enhancement of the Photosynthetic Apparatus

This compound has been shown to protect and even enhance the photosynthetic machinery under stress. Treated plants often exhibit higher concentrations of photosynthetic pigments, including chlorophyll (B73375) a, chlorophyll b, and carotenoids. This is partly attributed to the diversion of precursors into phytol (B49457) production, a component of chlorophyll. By maintaining pigment levels and protecting the structural integrity of chloroplasts, PBZ helps sustain higher net photosynthetic rates (Pn) and stabilizes the maximum quantum efficiency of photosystem II (Fv/Fm) under stressful conditions.

Improved Water Relations and Osmotic Adjustment

A key component of PBZ-induced tolerance, particularly to drought and salinity, is the improvement of plant water status. PBZ-treated plants consistently demonstrate a greater ability to maintain higher relative water content (RWC) in their tissues. This is achieved through several mechanisms:

-

Reduced Water Loss: Decreased stomatal conductance and transpiration rates conserve water.

-

Osmotic Adjustment: PBZ promotes the accumulation of compatible solutes, or osmolytes, such as proline and soluble sugars. These molecules lower the osmotic potential of the cells, helping to maintain turgor and draw water from the soil even under deficit conditions.

-

Membrane Stability: PBZ enhances cell membrane stability, often measured by a decrease in electrolyte leakage, protecting cells from dehydration-induced damage.

Activation of the Antioxidant Defense System

Abiotic stresses lead to the overproduction of reactive oxygen species (ROS) like superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), which cause oxidative damage to lipids, proteins, and nucleic acids. This compound significantly bolsters the plant's antioxidant defense system to scavenge these harmful molecules.

-

Enzymatic Antioxidants: PBZ application leads to a marked increase in the activity of key antioxidant enzymes.

-

Superoxide Dismutase (SOD): Constitutes the first line of defense, converting O₂⁻ to H₂O₂.

-

Catalase (CAT) and Peroxidase (POD): Detoxify H₂O₂ into water and oxygen.

-

Ascorbate-Glutathione (AsA-GSH) Cycle Enzymes: Including Ascorbate (B8700270) Peroxidase (APX) and Glutathione (B108866) Reductase (GR), which provide a finer control over H₂O₂ levels.

-

-

Non-Enzymatic Antioxidants: Levels of antioxidants like ascorbate (Vitamin C) and glutathione are also often elevated, contributing to the overall ROS-scavenging capacity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Applications in Agriculture, Plant Tissue Cultures and Its Potential as Stress Ameliorant: A mini Review [jenvbs.journals.ekb.eg]

- 3. tandfonline.com [tandfonline.com]

- 4. d-nb.info [d-nb.info]

- 5. This compound Ameliorates Low-Light-Induced Damage by Improving Photosynthesis, Antioxidant Defense System, and Regulating Hormone Levels in Tall Fescue - PMC [pmc.ncbi.nlm.nih.gov]

The Systemic Journey of Paclobutrazol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclobutrazol (PBZ), a triazole-based plant growth regulator, is widely utilized in agriculture and horticulture to manage plant stature and enhance reproductive growth. Its efficacy is intrinsically linked to its systemic transport within the plant, a process governed by the interplay of application method, plant physiology, and environmental factors. This technical guide provides a comprehensive overview of the absorption, translocation, and metabolism of this compound in plants. It synthesizes quantitative data on its distribution in various plant organs, details the experimental protocols for its analysis, and illustrates the key biochemical pathways and experimental workflows.

Introduction

This compound [(2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol] is a potent inhibitor of gibberellin (GA) biosynthesis.[1] By blocking the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the GA synthesis pathway, this compound effectively reduces cell elongation and internodal growth, leading to a more compact plant structure.[2][3][4] This mechanism of action not only controls vegetative vigor but also redirects the plant's resources towards flowering and fruit development, often resulting in increased yields and improved crop quality.[5] Understanding the dynamics of its movement from the point of application to its site of action is paramount for optimizing its use and ensuring environmental safety.

Absorption and Translocation of this compound

The systemic transport of this compound in plants is predominantly an acropetal process, driven by the xylem stream. The method of application significantly influences its uptake and subsequent distribution.

Application Methods

This compound is typically applied via soil drench, foliar spray, or trunk injection.

-

Soil Drench: This is a common and highly effective method, ensuring the availability of this compound for root uptake over an extended period. Once absorbed by the roots, it is readily transported to the aerial parts of the plant through the xylem.

-

Foliar Spray: While it can be effective, foliar application is generally less efficient for systemic action compared to soil drench. Absorption through the leaves is limited, and its movement out of the foliage via the phloem is minimal. The efficacy of foliar sprays often relies on the substance reaching the stems or washing into the soil for root uptake.

-

Trunk Injection: This method delivers this compound directly into the plant's vascular system, ensuring rapid translocation.

Xylem-Mediated Transport

Studies utilizing radiolabeled this compound (¹⁴C-PBZ) have unequivocally demonstrated that its primary route of long-distance transport is the xylem. Following root uptake, this compound moves upwards with the transpiration stream to the stems and accumulates in the leaves. There is no significant basipetal (downward) movement from the leaves to the roots.

Limited Phloem Mobility

The chemical properties of this compound restrict its mobility within the phloem. This is a key reason why foliar applications are less effective for systemic control, as the compound is not readily translocated from the leaves to other growing points or to the root system.

Quantitative Distribution in Plant Tissues

The concentration of this compound in different plant organs is a function of the application method, the dose, the plant species, and the time elapsed since application.

Distribution Following Soil Application

Soil-applied this compound leads to a systemic distribution throughout the plant, with the highest concentrations typically found in the leaves, where transpiration is most active.

Table 1: Distribution of ¹⁴C-Paclobutrazol in Peach Seedlings 9 Days After Treatment (DAT) in a Nutrient Solution

| Plant Part | Total ¹⁴C Activity (%) | ¹⁴C-Paclobutrazol (% of total ¹⁴C) |

| Leaves | 15.6 | 78.2 |

| Stems | 21.3 | 72.9 |

| Roots | 63.1 | 73.6 |

Data adapted from Early and Martin, 1988.

Table 2: this compound Residues in Mango Orchard Soil Following Soil Drench Application

| Application Rate (g a.i./tree) | Initial Residue (µg/g soil) | Residue after 150 days (µg/g soil) | Residue after 300 days (µg/g soil) |

| 2.0 | 10.33 | 1.55 | 0.14 |

| 4.0 | 17.25 | 3.73 | 0.30 |

| 6.0 | 25.71 | 4.58 | 0.47 |

| 8.0 | 50.80 | 8.34 | 1.32 |

| 10.0 | 62.36 | 8.42 | 2.38 |

Data adapted from a study on mango cv. Dasheri. Note: While residues were detected in the soil, they were not detected in mature fruits.

Distribution Following Foliar Application

Foliar application results in higher initial concentrations on the leaf surface, with limited translocation to other plant parts. The effectiveness of foliar sprays is often attributed to the runoff reaching the soil and subsequent root uptake.

Table 3: Comparison of Soil Drench and Foliar Spray on Pentas lanceolata

| Treatment (120 mg/L PBZ) | Plant Height Reduction (%) | Leaf Dry Weight Reduction (%) | Root Dry Weight Increase (%) |

| Soil Drench | 24.09 - 30.77 | 27.04 - 24.61 | 92.46 - 73.62 |

| Foliar Spray | Less effective than drench | Less effective than drench | Less effective than drench |

Data adapted from Taha and Sorou, 2014. The study demonstrated the superior efficacy of soil drenching for systemic effects.

Factors Influencing Systemic Transport

Several factors can influence the uptake and translocation of this compound in plants.

-

Soil Type: Soil texture affects the bioavailability of this compound. For instance, in a study on sweetgum seedlings, this compound was more effective in reducing growth in a clay loam soil compared to a sandy clay loam, suggesting that soil with higher clay content may retain the compound in the root zone for a longer period, enhancing uptake.

-

Plant Species: Different plant species exhibit varying sensitivities and uptake efficiencies for this compound.

-

Environmental Conditions: Factors that influence transpiration rates, such as temperature, humidity, and air movement, will consequently affect the rate of acropetal transport of this compound in the xylem.

Biochemical Pathway and Signaling Interactions

Inhibition of Gibberellin Biosynthesis

This compound's primary mode of action is the inhibition of cytochrome P450 monooxygenases, specifically ent-kaurene oxidase, which catalyzes three steps in the gibberellin biosynthesis pathway.

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound.

Interaction with Other Hormonal Pathways

Recent research has revealed that this compound's effects on plant development, particularly root growth, are not solely due to GA inhibition but also involve interactions with other phytohormone signaling pathways, such as auxin (IAA) and abscisic acid (ABA). Studies on Phoebe bournei have shown that moderate concentrations of this compound can significantly increase IAA content while decreasing ABA content in the roots, leading to enhanced root development.

References

- 1. Effect of this compound on water stress-induced abscisic Acid in apple seedling leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NAA and this compound control grapevine suckers: vine performance and fruit tissue residues [agris.fao.org]

- 4. Measuring Fluxes of Mineral Nutrients and Toxicants in Plants with Radioactive Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Paclobutrazol in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of paclobutrazol (PBZ) in plant tissue culture. This compound is a plant growth retardant that acts as an antagonist to the plant hormone gibberellin.[1][2][3] Its application in vitro can be leveraged to control plantlet size, enhance stress tolerance, and improve overall micropropagation efficiency.

Mechanism of Action

This compound is a triazole-based compound that inhibits the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones crucial for plant growth and development, particularly stem elongation.[3][4] PBZ specifically blocks the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase.[1][5][6] This enzyme is responsible for the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA biosynthetic pathway.[5][6] The inhibition of this step leads to a reduction in active gibberellins, resulting in decreased internodal growth and more compact, sturdier plants.[1][2][5] A secondary effect of this inhibition is the accumulation of the precursor geranylgeranyl pyrophosphate, which can be redirected towards the synthesis of other important compounds like abscisic acid (ABA) and chlorophyll.[1]

Diagram of Gibberellin Biosynthesis Pathway and this compound Inhibition

Caption: Gibberellin biosynthesis pathway indicating this compound's point of inhibition.

General Experimental Workflow for this compound Application in Plant Tissue Culture

The following diagram outlines a typical workflow for incorporating this compound into a plant tissue culture protocol.

Caption: General workflow for using this compound in plant tissue culture.

Application Notes

The use of this compound in plant tissue culture is primarily for controlling growth and improving the quality of micropropagated plantlets.

-

Growth Retardation and Germplasm Conservation: By inhibiting internode elongation, PBZ is highly effective for the in vitro conservation of germplasm.[7] It slows down the growth of cultures, which reduces the frequency of subculturing, thereby saving labor and resources and minimizing the risk of contamination and somaclonal variation.[7][8] For instance, in sweet cherry cultures, even a low concentration of 0.2 mg/L PBZ reduced shoot elongation.[9]

-

Improving Shoot Proliferation and Quality: While seemingly counterintuitive for a growth retardant, PBZ can improve the quality of shoots by promoting thicker stems and darker green leaves.[2] In some cases, it can also increase the number of shoots per explant. For example, in Zantedeschia sp., the addition of 0.3 mg/L PBZ to the culture medium in a Temporary Immersion System resulted in a higher number of shoots per explant.[10][11]

-

Enhancing Rooting and Tuberization: this compound has been shown to promote root development in several species.[2][3][12] It can increase the number of roots and, in some cases, lead to a more robust root system, which is beneficial for the subsequent acclimatization stage.[12][13][14] For example, in Phoebe bournei, a moderate concentration of PBZ significantly increased total root length, surface area, and the number of lateral roots.[12][14] In tuberous species like Zantedeschia, PBZ application (0.5 mg/L) in combination with sucrose (B13894) significantly enhanced microtuber diameter and subsequent survival rates.[15]

-

Improving Acclimatization and Stress Tolerance: Plantlets treated with PBZ during the in vitro phase often exhibit improved survival rates during the critical acclimatization period.[16] This is attributed to several factors, including a more developed root system, thicker stems, and enhanced physiological resistance to environmental stresses like drought.[2][3][4] In chrysanthemum, microshoots rooted on media containing PBZ grew taller and flowered earlier than control plants after one month in the greenhouse.[16]

Quantitative Data Summary

The following tables summarize the effects of various this compound concentrations on different plant species in tissue culture, as reported in the literature.

Table 1: Effect of this compound on Shoot Proliferation and Growth

| Plant Species | PBZ Concentration (mg/L) | Basal Medium | Other Growth Regulators | Observed Effects | Reference |

| Gypsophila paniculata | 2.0 | MS | None specified | 4.33 shoots/explant, 40 leaves/shoot, 95% normal shoots. | [17] |

| Zantedeschia sp. 'Treasure' | 0.3 | Not specified | BAP | 9.7 shoots/explant (vs. 6.3 in control). | [10][11] |

| Prunus avium (Sweet Cherry) | 0.2 - 0.4 | Sweet Cherry Propagation Medium | GA3 omitted | Reduced shoot length and bud number. | [9] |

| Manihot violacea | 0.2 | 8S | None specified | Optimal for in vitro conservation when combined with 10 g/L sucrose. | [18] |

| Manihot pseudoglaziovii | 0.1 | 8S | None specified | Optimal for in vitro conservation when combined with 5 g/L sucrose. | [18] |

Table 2: Effect of this compound on In Vitro Rooting and Tuberization

| Plant Species | PBZ Concentration (mg/L) | Basal Medium | Other Growth Regulators | Observed Effects | Reference |

| Chrysanthemum 'Ludo' | 0.5 - 3.0 | Rooting Medium | Not specified | Increased fresh weight of microplants and roots; decreased shoot length at 3.0 mg/L. | [16] |

| Malus domestica 'Starking Delicious' | 1.0 | Modified MS | 0.5 ppm IAA | 59.2% rooting percentage. | |

| Malus domestica 'Amasya' | 1.0 | Modified MS | 0.5 ppm IAA | 48.6% rooting percentage. | |

| Zantedeschia cultivars | 0.5 | MS | 2.5 mg/L BAP, 1.5 mg/L Kinetin (proliferation) | Combined with 6% sucrose, significantly increased tuber diameter and survival rate (80-91%). | [15] |

| Plectranthus australis | 3.0 - 6.0 | In solution (cuttings) | Not applicable | Doubled the number of roots formed. | [13] |

Detailed Experimental Protocol

This protocol provides a general methodology for the preparation and application of this compound in a plant tissue culture medium. Concentrations should be optimized for each specific plant species and desired outcome.

Materials:

-

This compound (analytical grade)

-

Sterile distilled water

-

Basal medium powder (e.g., Murashige and Skoog - MS)

-

Sucrose

-

Gelling agent (e.g., agar)

-

pH meter and adjustment solutions (1M NaOH, 1M HCl)

-

Autoclave

-

Laminar flow hood

-

Sterile culture vessels

Protocol:

-

Stock Solution Preparation (e.g., 100 mg/L):

-

Weigh 10 mg of this compound powder.